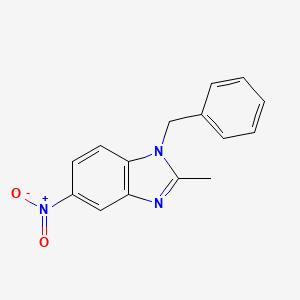

1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fused benzene and imidazole ring structure. This particular derivative is substituted with a benzyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position on the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, analgesic, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with nitro substituents, can be achieved through various methods. For instance, the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles has been described, with some derivatives showing significant analgesic activity . Additionally, microwave-assisted, one-pot synthesis methods have been developed for the rapid and efficient production of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, offering advantages such as high yields and short reaction times . These methods highlight the versatility and adaptability of synthetic approaches for benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-methyl-5-nitro-1H-benzimidazole has been characterized, revealing that the molecule, excluding the methyl hydrogen atoms, is approximately planar. The crystal structure is stabilized by hydrogen bonds involving water molecules, forming sheets parallel to a specific plane, and there is evidence of π-π interactions between the benzene and imidazole rings .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including alkylation and aralkylation. For example, methylation and benzylation of 5-nitro benzimidazoles result in a mixture of 1,5- and 1,6-isomers, with the former usually being in larger proportion. The influence of the nitro group on these reactions has been noted, affecting the outcome and the stability of the resulting isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. For instance, the introduction of electron-withdrawing groups like nitro can significantly enhance anion transport activity . The presence of a nitro group also affects the solubility and acidity of the compounds, as seen in the synthesis and characterization of various benzimidazole derivatives and their complexes . The relaxant activity of these compounds on isolated rat aortic rings has also been studied, with some 5-nitro derivatives showing potent vasorelaxant effects .

Applications De Recherche Scientifique

Antitubercular and Antimicrobial Activities

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole and its derivatives have been investigated for their potential in treating tuberculosis and other microbial infections. A study synthesized various benzimidazole derivatives and evaluated their antitubercular and antimicrobial activities. The results showed promising antitubercular activity and good antimicrobial activities, comparable to standard drugs like streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-Hypertension Activities

Benzimidazole derivatives, including this compound, have been explored as angiotensin II receptor antagonists with potential anti-hypertension activities. One study designed and synthesized novel benzimidazole derivatives and evaluated their in vitro and in vivo efficacy. The findings indicated significant antihypertensive effects, suggesting these compounds as potential anti-hypertension drug candidates (Zhu et al., 2014).

Anticancer Potential

Several studies have investigated the anticancer potential of benzimidazole derivatives. One research synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Compounds displayed significant cytotoxic activity, with one compound showing an IC50 of 28 nM against the A549 cell line, suggesting their potential as anticancer agents (Romero-Castro et al., 2011).

Structural and Chemical Analysis

Research on the methylation and benzylation of 5 (or 6)-nitro benzimidazoles, including the 1-benzyl-2-methyl-5-nitro variant, has provided insights into their chemical structures and properties. Studies have established the structures of the products obtained from these reactions, contributing to a better understanding of the chemical nature of these compounds (Reddy & Rao, 1969).

Anti-Ulcer Activity

Benzimidazole derivatives have also been synthesized and tested for anti-ulcer activity. One study synthesized a specific benzimidazole derivative and evaluated its effectiveness in treating ulcers, demonstrating its potential in gastrointestinal research and therapy (Madala, 2017).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological and clinical applications . They are known to inhibit various enzymes involved in a wide range of therapeutic uses .

Mode of Action

For instance, some benzimidazole derivatives work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerising their tubulins .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological and clinical applications .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects due to their broad range of biological and clinical applications .

Action Environment

The stability and efficacy of benzimidazole derivatives are generally high, making them suitable for a variety of environments .

Safety and Hazards

Orientations Futures

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propriétés

IUPAC Name |

1-benzyl-2-methyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAUUAVZGGUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550198 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14624-88-5 |

Source

|

| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)